Methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate
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Overview
Description
“Methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate” is a chemical compound with the CAS Number: 1555502-25-4 . It has a molecular weight of 237.3 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 4-amino-3-((2-(dimethylamino)ethyl)amino)benzoate . The InChI code is 1S/C12H19N3O2/c1-15(2)7-6-14-11-8-9(12(16)17-3)4-5-10(11)13/h4-5,8,14H,6-7,13H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 237.3 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthesis of Heterocyclic Systems
Research has indicated the utility of derivatives related to Methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate in the synthesis of complex heterocyclic systems, which are crucial in the development of new pharmaceutical compounds and materials. For instance, derivatives of this compound have been employed in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are significant in medicinal chemistry due to their potential biological activities (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).
Antimicrobial Activity
Another study explored the synthesis of novel derivatives carrying the biologically active sulfonamide moiety, demonstrating significant antimicrobial activity against a range of bacteria and fungi. This research underscores the potential of this compound derivatives in developing new antimicrobial agents (M. Ghorab, A. M. Soliman, M. Alsaid, A. Askar, 2017).
Cytotoxic Activity
Further investigations into the cytotoxic activities of carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from derivatives of this compound, revealed potent inhibitory properties against various cancer cell lines. Such studies are pivotal for cancer research, offering insights into new therapeutic agents (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).
Safety and Hazards
The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of highly efficient photosensitive materials .
Mode of Action
It is known to be involved in the synthesis of photosensitive materials, suggesting that it may interact with light or other electromagnetic radiation in its mode of action .
Biochemical Pathways
Its role in the synthesis of photosensitive materials suggests it may be involved in photochemical reactions .
Result of Action
Its use in the synthesis of photosensitive materials indicates that it may contribute to the light-absorbing properties of these materials .
Action Environment
As a component of photosensitive materials, its efficacy and stability may be influenced by light exposure .
Properties
IUPAC Name |
methyl 4-amino-3-[2-(dimethylamino)ethylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-15(2)7-6-14-11-8-9(12(16)17-3)4-5-10(11)13/h4-5,8,14H,6-7,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKCZKBTBCVYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=CC(=C1)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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